molecular formula C16H10ClF3N2O B2884221 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one CAS No. 2061726-45-0

1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one

Cat. No. B2884221
CAS RN: 2061726-45-0
M. Wt: 338.71
InChI Key: RQAUFKWWPZXBTG-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-b]pyridine ring which is a bicyclic compound containing a pyrrole ring fused with a pyridine ring. This structure is substituted at the 1-position by a phenylethanone and at the 3-position by a chloro-trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[2,3-b]pyridine ring and the introduction of the trifluoromethyl, chloro, and phenylethanone groups. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would impact the electronic properties of the molecule. The presence of both aromatic (pyridine and phenyl) and heterocyclic (pyrrole) rings could also have significant effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The trifluoromethyl group might undergo reactions with nucleophiles, and the pyrrole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one” would require appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. It could potentially be explored as a pharmaceutical or agrochemical agent, given the presence of functional groups common in these types of compounds .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-13-9-22(14(23)6-10-4-2-1-3-5-10)15-12(13)7-11(8-21-15)16(18,19)20/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAUFKWWPZXBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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